

# A-Z Guide to N-Isopropylmaleimide: Stability and Storage Protocols

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## Compound of Interest

Compound Name: *N-Isopropylmaleimide*

Cat. No.: B086963

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**N-Isopropylmaleimide** is a vital reagent used in bioconjugation, polymer synthesis, and as a metabolite in various biochemical pathways. Its utility is intrinsically linked to the reactivity of the maleimide moiety. However, this reactivity also makes it susceptible to degradation, necessitating a thorough understanding of its stability profile and adherence to strict storage and handling protocols to ensure experimental reproducibility and product integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for **N-Isopropylmaleimide**.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **N-Isopropylmaleimide** is essential for its proper handling and application. Key properties are summarized below.

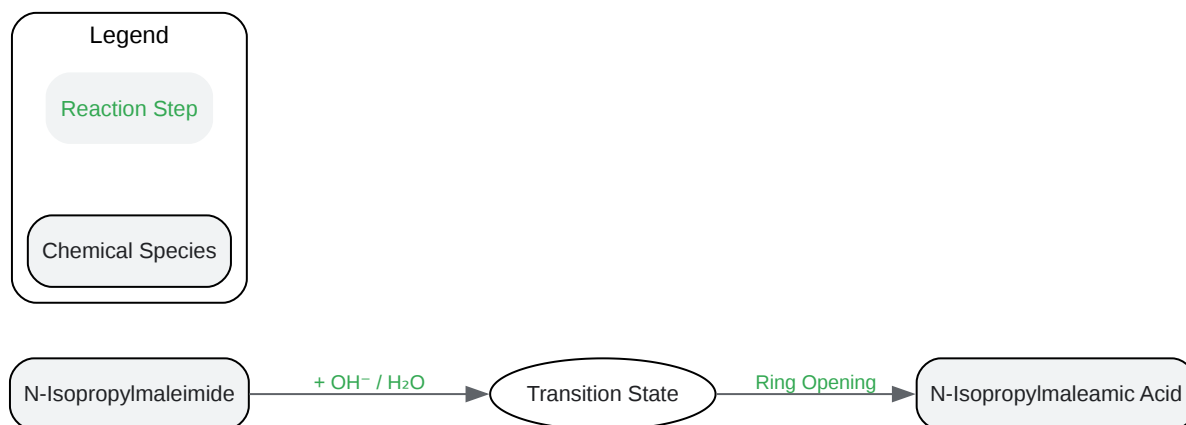
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	139.15 g/mol [1]
Appearance	Powder[1]
Boiling Point	217.6 °C[1]
Synonyms	1-propan-2-ylpyrrole-2,5-dione[2]
CAS Number	1073-93-4[1] or 29720-92-1[3][4]

## Chemical Stability and Degradation Pathways

**N-Isopropylmaleimide** is chemically stable under standard ambient and recommended storage conditions.[5] However, its stability is compromised by moisture, elevated pH, light, and the presence of radical initiators. The two primary degradation pathways are hydrolysis and polymerization.

The maleimide ring is susceptible to hydrolysis, which involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons, leading to ring-opening. This reaction produces the corresponding N-isopropylmaleamic acid.

- **pH-Dependence:** The rate of hydrolysis is significantly influenced by pH. While relatively slow at neutral or acidic pH, the reaction is accelerated under basic conditions (pH > 7.5).[6] Studies on analogous N-alkylmaleimides confirm that hydrolysis can occur and is a critical factor in the stability of maleimide-thiol conjugates.[7] The reaction with primary amines also becomes more prevalent at pH values above 7.5.[6]

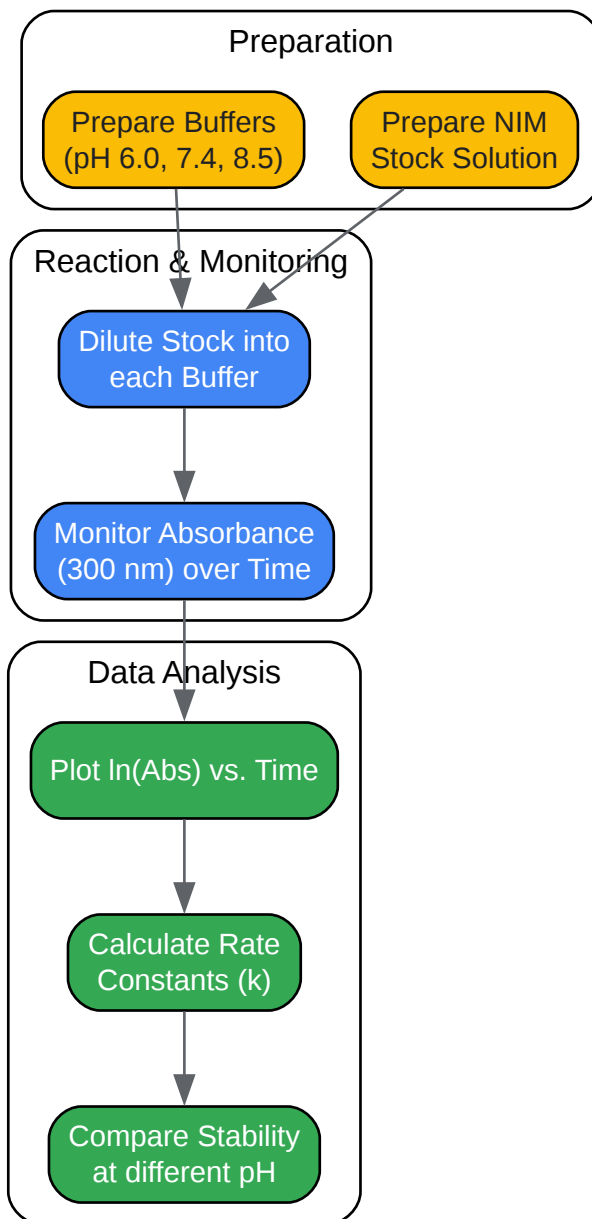


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Caption: Hydrolysis pathway of **N-Isopropylmaleimide**.

The vinyl group ( $\text{C}=\text{C}$  double bond) in the maleimide ring can undergo free-radical polymerization.[1][8] This process leads to the formation of high molecular weight polymers, depleting the active monomeric reagent.

- Initiators: Polymerization can be initiated by heat, UV light, or chemical free-radical initiators such as azobisisobutyronitrile (AIBN).[9][10] Experimental protocols for the polymerization of N-substituted maleimides often involve refluxing in a solvent like THF with AIBN at temperatures around  $65^\circ\text{C}$ .[9][10]



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